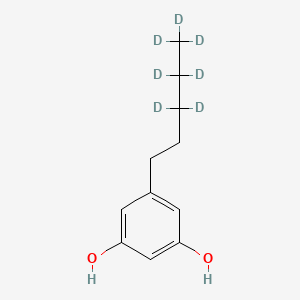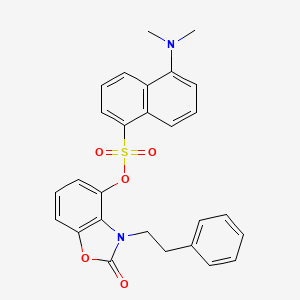
iNOs-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iNOs-IN-3 is a compound that acts as an inhibitor of inducible nitric oxide synthase (iNOS). Inducible nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a molecule involved in various physiological and pathological processes, including inflammation and immune responses . The inhibition of inducible nitric oxide synthase is of significant interest in the treatment of inflammatory diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iNOs-IN-3 typically involves the use of specific organic reactions to create the desired molecular structure. One common method involves the reaction of a pyrimidine derivative with other organic compounds under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
iNOs-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions can vary but often include specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a nitro derivative, while reduction may yield an amine derivative .
Scientific Research Applications
iNOs-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of nitric oxide in various chemical reactions and processes.
Biology: Employed in research to understand the role of nitric oxide in cellular signaling and immune responses.
Mechanism of Action
iNOs-IN-3 exerts its effects by inhibiting the activity of inducible nitric oxide synthase. This enzyme catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. By inhibiting this enzyme, this compound reduces the production of nitric oxide, thereby modulating various physiological and pathological processes. The molecular targets of this compound include the active site of inducible nitric oxide synthase, where it binds and prevents the enzyme from catalyzing the reaction .
Comparison with Similar Compounds
iNOs-IN-3 is unique compared to other similar compounds due to its specific structure and high potency as an inducible nitric oxide synthase inhibitor. Similar compounds include:
1400W: Another potent inducible nitric oxide synthase inhibitor but with a different chemical structure.
L-NAME: A non-selective nitric oxide synthase inhibitor that affects all isoforms of the enzyme.
Aminoguanidine: An inhibitor that targets both inducible nitric oxide synthase and advanced glycation end-products.
The uniqueness of this compound lies in its selectivity and potency, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C27H24N2O5S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[2-oxo-3-(2-phenylethyl)-1,3-benzoxazol-4-yl] 5-(dimethylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C27H24N2O5S/c1-28(2)22-13-6-12-21-20(22)11-7-16-25(21)35(31,32)34-24-15-8-14-23-26(24)29(27(30)33-23)18-17-19-9-4-3-5-10-19/h3-16H,17-18H2,1-2H3 |
InChI Key |
PBGQMSTUSZWGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3=CC=CC4=C3N(C(=O)O4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


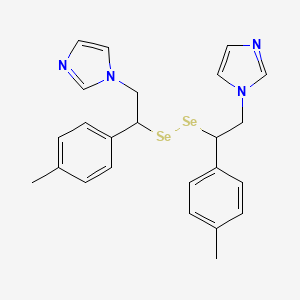
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

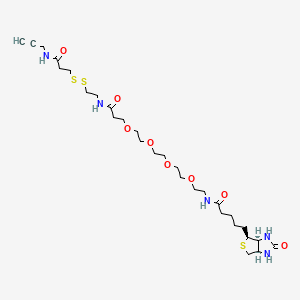

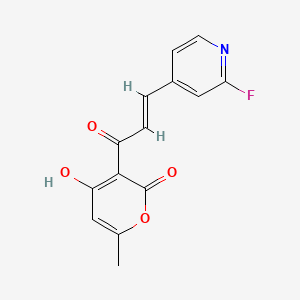
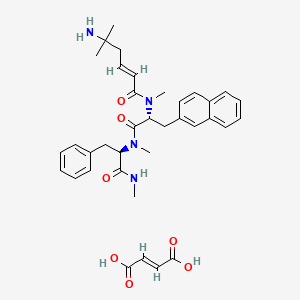
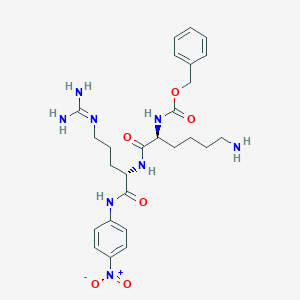
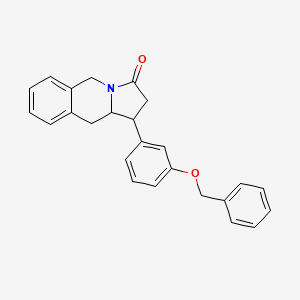

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)

